Product packaging for Camphor oxime(Cat. No.:CAS No. 36065-15-3)

Camphor oxime

Cat. No.: B8808870
CAS No.: 36065-15-3
M. Wt: 167.25 g/mol
InChI Key: OVFDEGGJFJECAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Framework of Camphor (B46023) Oxime within Bicyclic Monoterpenoid Chemistry

Camphor oxime possesses the molecular formula C₁₀H₁₇NO and is derived from camphor, a well-known bicyclic monoterpene ketone. smolecule.com The structure of camphor itself is a defining feature of bicyclic monoterpenoids, characterized by a bridged ring system. slideshare.netscribd.com The parent hydrocarbon of camphor, bornane, has the molecular formula C₁₀H₁₈, which corresponds to the general formula for bicyclic compounds (CnH2n-2). slideshare.netnih.gov The formation of this compound occurs through the reaction of camphor with hydroxylamine (B1172632), where the keto group of camphor is converted into an oxime functional group (=N-OH). smolecule.comsrmist.edu.in This transformation is a classic reaction indicating the presence of a ketone. slideshare.netscribd.com

The rigid bicyclo[2.2.1]heptane skeleton of camphor is a key element of its structural framework. nih.govresearchgate.net This rigid structure is a result of the fusion of a six-membered ring in a boat conformation with a gem-dimethylmethylene bridge. slideshare.net This bicyclic system is a common motif in many naturally occurring terpenes and their derivatives. nih.gov

Significance of Camphor and its Oxime Derivatives as Chiral Pool Materials in Organic Synthesis

Camphor and its derivatives, including this compound, are highly valued as "chiral pool" materials in organic synthesis. researchgate.netnih.govnih.gov The chiral pool refers to the collection of inexpensive, readily available, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. nih.govbartleby.com Monoterpenes, such as camphor, are a significant part of this pool due to their natural abundance and inherent chirality. bartleby.comresearchgate.net

The utility of camphor and its oxime derivatives in synthesis is multifaceted. They can serve as:

Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary is removed. Camphor-derived auxiliaries, like camphorsultam, are widely used for this purpose. nih.gov

Chiral Building Blocks: The rigid, chiral scaffold of camphor and its derivatives can be incorporated directly into the final target molecule. nih.govscielo.br This strategy is particularly effective for the synthesis of other terpenoids and natural products containing the bicyclo[2.2.1]heptane framework. escholarship.org

Chiral Ligands and Catalysts: Camphor derivatives can be modified to create chiral ligands for metal-catalyzed asymmetric reactions or as organocatalysts. nih.govchemimpex.commdpi.com For instance, camphor-derived diamines have been used to create thiourea (B124793) organocatalysts. nih.gov

The conversion of camphor to this compound provides a versatile intermediate for further synthetic transformations. The oxime group can undergo various reactions, such as reduction to amines or rearrangement reactions, expanding the synthetic utility of the camphor scaffold. smolecule.comnih.gov For example, the Beckmann fragmentation of this compound has been used in the synthesis of complex natural products. nih.gov

Stereochemical Attributes and Enantiomeric Purity in Synthetic Design

The stereochemistry of camphor and its derivatives is a critical aspect of their application in synthetic design. Camphor has two chiral centers, but due to the constraints of its bicyclic structure, only one pair of enantiomers, (+)-camphor and (-)-camphor, is known to exist. slideshare.netbartleby.com This is because a trans-fusion of the gem-dimethylmethylene bridge to the cyclohexane (B81311) ring is sterically impossible, allowing only the cis-isomer. slideshare.net

The enantiomeric purity of chiral pool materials is of paramount importance in asymmetric synthesis. nih.gov Using starting materials with high enantiomeric excess (ee) ensures the production of the desired enantiomer of the target molecule. While many terpenes are available in high enantiomeric purity, it is important to note that the enantiomeric purity of some terpene building blocks can vary depending on their source. nih.gov

In the context of this compound, its specific stereochemistry influences the biological activity of the molecules synthesized from it. chemimpex.com The rigid and well-defined three-dimensional structure of the camphor framework allows for precise control over the spatial arrangement of reacting groups, leading to high levels of stereoselectivity in synthetic transformations. This predictability is a key advantage in the design of complex, stereochemically rich molecules. researchgate.net The development of chiral catalysts and ligands based on the camphor scaffold further underscores the importance of its stereochemical attributes in modern organic synthesis. chemimpex.com

Interactive Data Table: Properties of Camphor and this compound

PropertyCamphorThis compound
Molecular Formula C₁₀H₁₆O slideshare.netnih.govC₁₀H₁₇NO smolecule.com
Molar Mass 152.23 g/mol nih.gov167.25 g/mol
Appearance Colorless or white crystalline powder nih.govCrystalline solid
Key Functional Group Ketone slideshare.netOxime smolecule.com
Chiral Centers 2 slideshare.net2
Parent Compound Bornane nih.govCamphor

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO B8808870 Camphor oxime CAS No. 36065-15-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36065-15-3

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine

InChI

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3

InChI Key

OVFDEGGJFJECAT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=NO)C2)C)C

melting_point

118.0 °C

Origin of Product

United States

Synthetic Methodologies for Camphor Oxime and Its Derivatives

Conventional Protocols for Camphor (B46023) Oxime Synthesis

The synthesis of camphor oxime, a derivative of the bicyclic monoterpene camphor, is a fundamental transformation in organic chemistry. smolecule.com This process typically involves the reaction of camphor with hydroxylamine (B1172632). smolecule.com

Oxime Formation via Condensation with Hydroxylamine Hydrochloride

A typical laboratory-scale synthesis involves dissolving D-camphor in ethanol (B145695), followed by the addition of deionized water, hydroxylamine hydrochloride, and a base like sodium acetate (B1210297). orgsyn.org The reaction mixture is then heated and stirred until completion, which can be monitored by thin-layer chromatography (TLC). orgsyn.org

Optimization of Reaction Conditions and Solvent Effects

The efficiency of this compound synthesis can be significantly influenced by the reaction conditions. Key factors include the choice of base and solvent.

Base Selection: While sodium hydroxide (B78521) (NaOH) can be used, sodium carbonate (Na₂CO₃) has been reported to reduce side reactions, leading to improved yields of up to 88%. Sodium acetate is also commonly employed as the base. orgsyn.org

Solvent Effects: The choice of solvent plays a crucial role. Anhydrous ethanol is often preferred as it minimizes the potential for hydrolysis, whereas using aqueous systems can lead to a decrease in yield by 15–20%. However, a mixture of ethanol and water is also a commonly used solvent system. orgsyn.org

Temperature and pH: Excessive heat (above 90°C) can promote undesirable side reactions like the Beckmann rearrangement, which can lower the oxime yield by 20–25%. Maintaining the pH in the range of 8–9 is considered optimal for the reactivity of hydroxylamine while minimizing the decomposition of camphor.

Reaction Time: Due to the steric hindrance of camphor's bicyclic structure, the reaction kinetics can be slow, often requiring extended reflux times of 4–6 hours for completion.

A solvent-free approach using mechanical grinding (mechanochemical synthesis) has also been developed. This method involves grinding camphor, hydroxylamine hydrochloride, and a base like sodium carbonate in a ball mill or with a mortar and pestle at room temperature for a few minutes. This technique avoids thermal degradation and reduces waste.

Purification and Isolation Techniques for this compound

Following the completion of the reaction, a systematic workup and purification process is necessary to isolate the this compound. A standard procedure involves:

Extraction: The reaction mixture is typically concentrated to remove the solvent, and then the product is extracted using an organic solvent like diethyl ether. orgsyn.org

Drying: The combined organic extracts are dried over an anhydrous drying agent, such as sodium sulfate. orgsyn.org

Recrystallization: The crude solid obtained after solvent evaporation is then purified by recrystallization. A common solvent system for this is hot ethanol, followed by cooling to induce crystallization. orgsyn.org The purified crystals are then collected by suction filtration and dried under vacuum. orgsyn.org

The purity of the final product can be assessed by techniques such as determining its melting point and using thin-layer chromatography (TLC), where this compound has a different Rf value than the starting camphor. orgsyn.org

Targeted Synthesis of Camphorquinone (B77051) Oxime Derivatives

The synthesis of camphorquinone oxime derivatives involves the introduction of an oxime group to camphorquinone. One method involves the reaction of camphorquinone with hydroxylamine hydrochloride in a solution of ethanol and pyridine. orgsyn.org After stirring, the ethanol is removed, and the product is worked up and purified by recrystallization from heptane (B126788) to yield camphorquinone monoxime as a mixture of syn- and anti-isomers. orgsyn.org

Another approach to synthesize DL-camphorquinone involves a novel technique starting from DL-camphor. google.com This process reacts DL-camphor with an alkyl nitrite (B80452) (like ethyl nitrite) in the presence of an organic base (such as sodium ethoxide) to produce DL-camphor quinone oxime. google.com This intermediate is then hydrolyzed in a hydrochloric acid solution containing formaldehyde (B43269) to yield DL-camphorquinone. google.com

A different strategy for preparing camphorquinone-3-oxime in a 77% yield in a single step from camphor has also been reported, which notably avoids the use of toxic selenium reagents. tandfonline.com

Strategies for O-Functionalization of this compound

The oxime group of this compound can be further functionalized, particularly at the oxygen atom, to create various derivatives with potentially new chemical properties.

O-Alkylation and Etherification Routes

O-alkylation of oximes, including this compound, is a common method for their functionalization. acs.org These reactions are generally performed in the presence of a base and an alkylating agent, such as a reactive alkyl halide or sulfate. acs.org This leads to the formation of oxime ethers. acs.org The reaction proceeds via nucleophilic substitution, where the oxygen atom of the oxime acts as the nucleophile. acs.org

For instance, the synthesis of this compound methyl ether has been documented. acs.org Furthermore, D-Camphor O-methyloxime has been prepared from D-camphor, methoxyamine hydrochloride, and sodium acetate in ethanol. researchgate.net

Synthesis of this compound Acetates and Other Esters

The hydroxyl group of this compound and its derivatives serves as a versatile handle for the synthesis of various esters. These ester derivatives, particularly acetates, are not only stable compounds but also act as valuable intermediates for further chemical transformations. The esterification of the oxime functionality can be accomplished through several methods, ranging from direct acylation to metal-catalyzed processes.

This compound acetate is a frequently utilized derivative, often employed as a precursor in more complex syntheses. For instance, it serves as a key starting material in the copper-catalyzed [3+2] annulation reaction with potassium O-ethyl carbonodithioate to produce thiazole (B1198619) derivatives. acgpubs.org The synthesis of the acetate itself is a standard esterification procedure.

Furthermore, palladium-catalyzed acetoxylation has been reported for this compound ethers. In a specific example, this compound methyl ether undergoes acetoxylation when treated with palladium(II) acetate (Pd(OAc)2), an oxidant like potassium persulfate (K2S2O8) or phenyliodine diacetate (PhI(OAc)2), in acetic acid or a mixture of acetic acid and acetic anhydride (B1165640). acs.org This reaction, conducted at 100 °C, yields the corresponding acetoxylated product, demonstrating a method to introduce an acetate group onto the camphor scaffold at a position directed by the oxime ether. acs.org

Beyond simple acetates, other esters of this compound derivatives have been synthesized. The synthesis of camphor derivatives can involve esterification as a key step to create more complex molecules. ontosight.ai An example is the formation of O-(p-methoxycarbaniloyl)oxime from a modified camphor structure, indicating that isocyanates can react with the oxime hydroxyl group to form carbamate (B1207046) esters. ontosight.ai

In a different context, the oxime group can be protected as an ester, which can be considered a type of ester derivative. For example, during the synthesis of camphor-derived diamines, an amino-oxime intermediate was treated with di-tert-butyl dicarbonate (B1257347) (Boc2O). nih.gov This reaction resulted in a mixture of the N-mono protected oxime and an N,O-diprotected product, where the oxime oxygen is protected as a tert-butyl carbonate. nih.gov This transformation showcases the synthesis of a carbonate ester of the oxime.

The table below summarizes various synthetic methodologies for producing this compound esters.

Table 1. Synthetic Methodologies for this compound Esters

Product Starting Material Reagents & Conditions Yield Reference
This compound acetate This compound Acetic anhydride or Acetyl chloride - acgpubs.org
Acetoxylated this compound methyl ether This compound methyl ether Pd(OAc)2 (5 mol %), K2S2O8 or PhI(OAc)2, AcOH/Ac2O, 100 °C, 12 h 45–75% acs.org
O-(p-methoxycarbaniloyl)oxime derivative 3-((diethylamino)methyl)-camphor oxime p-methoxy-phenylisocyanate - ontosight.ai

Further details on yields and specific conditions were not always available in the cited literature.

Chemical Transformations and Mechanistic Pathways of Camphor Oxime

Rearrangement Reactions

The Beckmann rearrangement of camphor (B46023) oxime is a well-studied reaction that, contrary to the classic rearrangement of cyclic oximes to lactams, predominantly yields unsaturated nitriles through a fragmentation pathway. adichemistry.compjsir.org This deviation from the expected outcome is a consequence of the strained bicyclic structure of camphor. core.ac.uk

The treatment of camphor oxime with a variety of acidic reagents typically leads to Beckmann fragmentation rather than a simple rearrangement. pjsir.org Strong acids and acid-generating reagents are known to promote this reaction, resulting primarily in the formation of α-campholene nitrile. pjsir.org Depending on the specific acid and reaction conditions, a mixture of products can be obtained, with the distribution of isomers being a key area of investigation. core.ac.uk

A range of acidic catalysts has been employed to effect this transformation, including sulfuric acid, hydrochloric acid, thionyl chloride, and phosphorus pentoxide. pjsir.org For instance, the reaction of this compound with acetyl chloride or concentrated sulfuric acid has been reported to yield dl-α-campholene nitrile. pjsir.org The use of phosphorus pentoxide in toluene (B28343) produces a similar outcome, yielding dl-α-campholene nitrile along with minor products like β-campholene nitrile. pjsir.org In some cases, under specific conditions such as with concentrated hydrochloric acid, 2,3,3-trimethylcyclopentene-α-acetic acid has been identified as a major product. pjsir.org

The product distribution is highly dependent on the reaction conditions, and it has been noted that this compound can lead to as many as twelve different products, though the formation of the expected lactam is generally not observed. core.ac.uk This complex product mixture arises from the strained nature of the bicyclic system, which facilitates various carbocation rearrangements. core.ac.uk

Table 1: Products of Acid-Catalyzed Rearrangement of this compound

Acid ReagentMajor Product(s)Reference
Acetyl Chloridedl-α-campholene nitrile pjsir.org
Sulfuric Acid (conc.)dl-α-campholene nitrile pjsir.org
Phosphorus Pentoxide in Toluenedl-α-campholene nitrile, β-campholene nitrile pjsir.org
Hydrochloric Acid (conc.)2,3,3-trimethylcyclopentene-α-acetic acid pjsir.org
Thionyl ChlorideUnsaturated nitriles pjsir.org

The Beckmann rearrangement is characterized by its high degree of stereospecificity. careerendeavour.com The fundamental principle governing this reaction is that the group positioned anti to the hydroxyl group on the oxime nitrogen is the one that migrates. careerendeavour.comkharagpurcollege.ac.in This stereochemical requirement dictates the course of the rearrangement, often overriding the inherent migratory aptitude of the substituents attached to the carbonyl carbon. careerendeavour.com

In the case of this compound, the rigid bicyclo[2.2.1]heptane framework holds the substituents in fixed spatial orientations. The group that is anti to the oxime's hydroxyl group is predisposed to migrate. In a typical Beckmann rearrangement, this migration would lead to a lactam. However, the migratory aptitude of the alkyl groups in the camphor skeleton and the stereoelectronic constraints of the system favor a different pathway. msu.edu The general migratory aptitude follows the order: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. msu.edu In this compound, the potential migrating group is a tertiary alkyl group, which is capable of stabilizing a positive charge. echemi.com This, combined with the anti-periplanar arrangement, facilitates the fragmentation pathway over the classical rearrangement. careerendeavour.commsu.edu The migration of a chiral group during the Beckmann rearrangement typically proceeds with retention of its configuration. careerendeavour.com

The reaction of this compound under Beckmann conditions is a classic example of what is often termed an "abnormal" Beckmann rearrangement or, more precisely, a Beckmann fragmentation. adichemistry.comechemi.com This alternative pathway is favored in substrates where the migrating group can form a stable carbocation. echemi.comwikipedia.org

In this compound, the group α to the oxime function is a tertiary carbon, which can effectively stabilize a positive charge upon fragmentation. echemi.com The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). Instead of a concerted migration to the electron-deficient nitrogen, the C-C bond anti to the leaving group cleaves heterolytically. echemi.com This fragmentation results in the formation of a stable carbocation and a nitrile. adichemistry.comechemi.com Specifically for this compound, this process yields (2,2,3-trimethylcyclopent-3-en-1-yl)acetonitrile, also known as α-campholene nitrile. adichemistry.com The formation of this unsaturated nitrile is a direct consequence of the stable tertiary carbocation intermediate generated during the fragmentation. adichemistry.com Strained cyclic systems like norbornanone oximes, including this compound, have a pronounced tendency to undergo this fragmentation, often leading to a complex mixture of products due to subsequent carbocation rearrangements. core.ac.uk

This compound also undergoes rearrangement reactions when subjected to thermal or photolytic conditions. The photolysis of this compound in a solvent like methanol (B129727) has been investigated, yielding products characteristic of a Beckmann fragmentation, such as α-campholene nitrile. oup.com In addition to the fragmentation products, the parent ketone, camphor, is also formed. oup.com

The formation of fragmentation products is thought to occur through a homolytic cleavage of the N-O bond. oup.com In contrast, the regeneration of camphor is proposed to proceed via an oxaziridine (B8769555) intermediate, which is a common intermediate in the photochemistry of oximes. oup.comresearchgate.net The photochemical reactions of oximes are generally classified into several types, including syn-anti isomerization, photo-Beckmann rearrangement, nitrile formation, and ketone formation. oup.com The photo-Beckmann rearrangement is believed to proceed through an excited singlet state, forming an oxaziridine intermediate that subsequently rearranges. researchgate.net

Pyrolysis of this compound also leads to rearrangement products, indicating that high temperatures can induce transformations similar to those seen in acid-catalyzed and photolytic reactions. researchgate.net

While the prompt mentions adichemistry.comadichemistry.com-rearrangements, the available literature, including the cited sources, focuses on adichemistry.comcore.ac.uk and core.ac.ukcore.ac.uk-sigmatropic rearrangements for these systems. Research into the reactivity of camphor-derived O-allyl oximes has revealed that these compounds can undergo isomerization and subsequent rearrangement reactions. acs.org These transformations have shown potential for stereospecific outcomes, making camphor a useful chiral auxiliary for establishing α-amino carbonyl stereocenters. acs.org

Studies on O-vinyl oximes have demonstrated that they can undergo both adichemistry.comcore.ac.uk and core.ac.ukcore.ac.uk-rearrangements. acs.org The control between these two pathways can be influenced by substituent effects and reaction conditions. acs.org The adichemistry.comcore.ac.uk-rearrangement of O-vinyl oximes is a valuable transformation for the stereoselective preparation of α-imino ketones and aldehydes. acs.org These intermediates can then be hydrolyzed to the corresponding α-amino carbonyl compounds. The development of new methods for preparing O-vinyl oximes has provided a versatile and stereocontrolled route to the necessary starting materials for these rearrangements. acs.org

Stereochemical Specificity and Migratory Aptitude in Beckmann Processes

Thermal and Photolytic Rearrangements

Reduction Chemistry of the Oxime Moiety

The reduction of the oxime group in this compound is a key transformation that leads to the formation of valuable chiral amines and hydroxylamines. The stereochemical outcome of these reductions is often influenced by the steric hindrance of the bicyclic camphor framework.

Catalytic hydrogenation is a widely employed method for the reduction of oximes. encyclopedia.pub The choice of catalyst and reaction conditions can selectively yield either the corresponding amine or hydroxylamine (B1172632). encyclopedia.pub For the reduction of this compound, platinum-based catalysts have been utilized. researchgate.net For instance, the use of platinum oxide (Adam's catalyst) has been reported for the hydrogenation of terpenoid oximes, including this compound. researchgate.net

The stereoselectivity of the hydrogenation is a critical aspect. For example, the catalytic hydrogenation of a Boc-protected amino-camphor oxime derivative in the presence of Raney-Ni resulted in a mixture of the endo-amine as the major product and the exo-amine as the minor product. mdpi.com This selectivity is attributed to the steric hindrance posed by the camphor structure, which directs the approach of the hydrogen to the less hindered face of the C=N double bond.

The synthesis of hydroxylamines via catalytic hydrogenation is generally more challenging due to the lability of the N-O bond. encyclopedia.pub However, specific catalytic systems have been developed to achieve this transformation. For instance, a 5% Pt/C catalyst has been shown to favor the formation of hydroxylamines from certain oximes under acidic conditions. encyclopedia.pub

Table 1: Catalytic Hydrogenation of this compound Derivatives

SubstrateCatalystProduct(s)Key ObservationReference
Boc-protected amino-camphor oximeRaney-Niendo-Amine (major), exo-Amine (minor)Stereoselective reduction favoring the endo isomer. mdpi.com
This compoundPlatinum oxideAmine/HydroxylamineGeneral method for terpenoid oxime reduction. researchgate.net
2-Indanone oxime (for comparison)5% Pt/C, AcOH, H₂SO₄HydroxylamineDemonstrates catalyst influence on selectivity towards hydroxylamine. encyclopedia.pub

Hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are effective for the reduction of this compound to its corresponding amine. smolecule.comtroy.edu The reduction of camphor itself with these reagents is known to produce a mixture of borneol and isoborneol, with the product ratio depending on the direction of hydride attack (endo vs. exo). troy.edu A similar stereoselectivity is observed in the reduction of this compound.

The reduction of this compound with sodium in isopropanol (B130326) has been shown to produce the endo-amine. mdpi.com In contrast, other studies have explored various hydride-based reducing systems to achieve high yields of the corresponding amines. For instance, the use of NaBH₃CN in the presence of a MoCl₅/NaHSO₄·H₂O system has been reported as an efficient method for the reduction of various oximes to amines. researchgate.net Another method involves the use of magnesium catalyzed reduction with ammonium (B1175870) formate. researchgate.net

Table 2: Hydride-Mediated Reduction of this compound and Derivatives

Reagent SystemSubstrateProductYieldReference
Sodium in isopropanolOxime derivativeendo-Amine- mdpi.com
NaBH₃CN, MoCl₅/NaHSO₄·H₂OGeneral oximesAminesHigh to excellent researchgate.net
Mg, HCOONH₄This compoundAmine91% researchgate.net
LiAlH₄This compoundAmine- smolecule.com
NaBH₄This compoundAmine- smolecule.com

Catalytic Hydrogenation to Amines and Hydroxylamines

Oxidation Reactions: Formation of Nitrile Oxides

The oxidation of the oxime functionality in this compound can lead to the formation of nitrile oxides. smolecule.comcdnsciencepub.com These highly reactive intermediates are valuable in 1,3-dipolar cycloaddition reactions for the synthesis of five-membered heterocyclic rings like isoxazolines. cdnsciencepub.com

One common method for this transformation is the use of lead tetraacetate. cdnsciencepub.com The oxidation of sterically hindered ketoximes, including those structurally related to this compound, with lead tetraacetate has been shown to proceed through the intermediacy of nitrile oxides. cdnsciencepub.com While the direct detection of the nitrile oxide from this compound itself was not successful, its formation was inferred from the observed ring cleavage products. cdnsciencepub.com In the case of the related fenchone (B1672492) oxime, the intermediate nitrile oxide was successfully trapped and identified. cdnsciencepub.com

More modern and milder methods for the oxidation of aldoximes to nitrile oxides involve hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (DIB), often in the presence of a catalytic amount of an acid like trifluoroacetic acid (TFA). arkat-usa.orgorganic-chemistry.org This method allows for the in situ generation and trapping of nitrile oxides with various dipolarophiles. organic-chemistry.org Although the specific application to this compound is not detailed, the general principle is applicable to ketoximes under certain conditions. arkat-usa.org

Nucleophilic Substitution Reactions Involving the Oxime Group

The oxime group of this compound can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents at the nitrogen or oxygen atom. smolecule.com These reactions typically involve the O-alkylation or O-acylation of the oxime.

For example, the reaction of oximes with alkylating agents can yield oxime ethers. Metal-mediated approaches have been developed for these transformations, such as the palladium-catalyzed O-allylation of oximes. acs.org While not specifically demonstrated for this compound, these methods represent a general strategy for the functionalization of the oxime group.

The reaction of this compound with nitrous acid has been described to yield a nitroimine of camphor, which can be considered a result of a substitution-like process at the oxime nitrogen. acgpubs.org Additionally, this compound can react with excess amines under certain conditions to form camphor-fused imidazoles, indicating a more complex transformation that likely involves initial nucleophilic interaction with the oxime group. chim.it

Directed C H Functionalization of the Camphor Skeleton Using Oxime Directing Groups

Transition Metal-Catalyzed C-H Activation Methodologies

Transition metal-catalyzed reactions are at the forefront of C-H activation, enabling the conversion of inert C-H bonds into valuable functional groups. acs.org For the camphor (B46023) skeleton, installing an oxime or oxime ether at the C2 position provides a powerful chelating handle to direct various metals to the proximate C10 methyl group, overriding the inherent reactivity of other positions. researchgate.netsnnu.edu.cn This strategy relies on the formation of a stable, cyclometalated intermediate that facilitates the selective cleavage of a specific C-H bond. rsc.org

Palladium catalysis has been pivotal in the functionalization of the camphor framework. A pioneering study in 2004 by Sanford and co-workers demonstrated the first oxime-directed acetoxylation of an unactivated sp³ C-H bond, specifically at the C10 position of a camphor-derived O-methyl oxime. escholarship.orgucl.ac.uk This reaction, using Pd(OAc)₂ as the catalyst and a stoichiometric oxidant like PhI(OAc)₂, provided the C10-acetoxylated product with high selectivity. escholarship.orgucl.ac.uk

The high regioselectivity of this transformation is attributed to the formation of a stable five-membered palladacycle intermediate. escholarship.orgucl.ac.uk The catalytic cycle is initiated by the coordination of the palladium(II) catalyst to the nitrogen atom of the oxime ether. escholarship.org This is followed by a concerted metalation-deprotonation step, where the palladium center activates a C-H bond on the C10 methyl group, forming a robust C-Pd bond. escholarship.org This palladacycle, which has been isolated and characterized, locks the catalyst in position, preventing reactions at other sites. researchgate.net Subsequent oxidation of the Pd(II) center to Pd(IV) by the external oxidant, followed by C-O bond-forming reductive elimination, releases the functionalized product and regenerates the active catalyst. whiterose.ac.uk

Building on this principle, the isolated palladacycle intermediates have been used in further C-C bond-forming reactions, such as arylation and benzylation, expanding the toolkit for C10 derivatization. researchgate.net

Table 1: Palladium-Catalyzed C10 Functionalization of Camphor O-Methyl Oxime This table is interactive. Users can sort and filter the data.

Product Catalyst Oxidant/Reagent Solvent Yield Citation
C10-Acetate 5 mol % Pd(OAc)₂ PhI(OAc)₂ Acetic Acid 75% escholarship.orgresearchgate.net
C10-Acetate 5 mol % Pd(OAc)₂ NaNO₃ (25 mol %), O₂ (1 atm) Acetic Acid 75% researchgate.net

Following the success with palladium, rhodium and iridium catalysts have also been effectively employed for the C10 functionalization of camphor oxime. These metals offer complementary reactivity and can mediate transformations not readily achieved with palladium. researchgate.net

Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, have been used to perform direct C-H amination reactions. orgsyn.orgacs.org Using various azides as the nitrogen source, the oxime group directs the rhodium catalyst to the C10 position, leading to the formation of C10-aminated camphor derivatives. orgsyn.org The mechanism is believed to involve C-H activation to form a rhodacycle intermediate, followed by insertion of the azide (B81097) and reductive elimination, releasing N₂ as the only byproduct. orgsyn.org

Similarly, iridium-catalyzed reactions have enabled the direct amidation of the unactivated C10 methyl group. acs.org Using sulfonyl or acyl azides as the nitrogen source, iridium catalysts can efficiently forge C-N bonds under mild conditions with high functional group tolerance. acs.orgnih.gov This method is particularly valuable for the late-stage functionalization of complex molecules. acs.org

Table 2: Rhodium and Iridium-Catalyzed C10 Amination of Ketoximes This table is interactive. Users can sort and filter the data.

Metal/Catalyst N-Source Conditions Product Citation
Rhodium(III) Sulfonyl Azides Mild, oxidant-free Aryl Amines/Amides orgsyn.org
Rhodium(III) Dioxazolone AgOAc+O₂ (oxidants) Amidated Ketoximes researchgate.net
Iridium Sulfonyl/Acyl Azides Mild conditions Amidated Methyl Groups acs.org

The remarkable site-selectivity observed in the transition metal-catalyzed functionalization of the camphor skeleton is overwhelmingly controlled by the O-methyl oxime directing group. escholarship.org Ketones themselves are generally poor directing groups for palladium catalysis, but their conversion to the more strongly coordinating oxime ether unlocks this reactivity. nih.govacs.org

The directing power of the oxime stems from its ability to act as a bidentate ligand through chelation. The nitrogen atom's lone pair coordinates to the metal center, and this initial binding event positions the catalyst in the vicinity of the C-H bonds of the C10 methyl group. escholarship.orgucl.ac.uk This proximity facilitates an intramolecular C-H activation step through a cyclometalation process. rsc.org The formation of a thermodynamically and kinetically favored five-membered metallacycle is the key to achieving high regioselectivity. snnu.edu.cnescholarship.org This five-membered ring intermediate involving the metal, the oxime nitrogen, the C2 carbon, the C1 carbon, and the C10 carbon is sterically and electronically preferred over other potential cyclometalation pathways, such as a four-membered ring to the C3 position or activation of the C9 methyl group. escholarship.orgucl.ac.uk

Rhodium and Iridium-Catalyzed Functionalization Reactions

Photomediated C-H Functionalization Approaches

Photomediated methods represent an emerging and powerful strategy for C-H functionalization, often proceeding through radical-based mechanisms under mild conditions. chinesechemsoc.org These approaches can offer alternative selectivity compared to traditional transition-metal catalysis.

For camphor derivatives, photocatalysis has been successfully applied to achieve C-H functionalization. One notable method involves a deca-tungstate photocatalyst for the aerobic oxidation of sp³ C-H bonds. researchgate.net This system can selectively oxidize natural product scaffolds. Another approach utilizes visible light-induced palladium catalysis for the C-H alkylation of oximes. nsf.gov This protocol uses light to generate nucleophilic hybrid alkyl-palladium radical intermediates, which then react with the oxime. nsf.gov

While not always directed by an oxime, photomediated reactions on the camphor skeleton highlight the potential of this energy source. For instance, a photoredox-catalyzed 1,5-hydrogen atom transfer (HAT) has been used to functionalize the remote C8 position of a camphor derivative, showcasing the ability to access sites that are distant from the initial functional group. acs.org In some cases, an electron donor-acceptor (EDA) complex can be formed between a substrate, such as a ketoxime, and another reagent, which upon photo-irradiation, can initiate a reaction cascade involving radical intermediates. rsc.org

Chelation-Assisted C-H Activation and Regioselectivity

The principle of chelation-assisted C-H activation is the fundamental underpinning of the regioselectivity discussed in the context of this compound functionalization. rsc.orgnih.gov This strategy overcomes the major challenge of differentiating between multiple, electronically similar C-H bonds within a molecule. nih.gov

The process begins with the coordination of a heteroatom in the directing group (the oxime nitrogen) to the transition metal catalyst. nih.govresearchgate.net This initial binding event tethers the catalyst to the substrate, converting an intermolecular reaction into a pseudo-intramolecular one. This dramatically increases the effective molarity of the catalyst near the C-H bonds proximal to the directing group. nih.gov

The geometry of the substrate then dictates which C-H bond can be activated. The formation of a stable, low-energy five- or six-membered metallacycle is a strong driving force. snnu.edu.cnrsc.org In the case of camphor O-methyl oxime, the rigid bicyclo[2.2.1]heptane framework ensures that only the C10 methyl C-H bonds are able to reach the coordinated metal center to form a stable five-membered palladacycle or related metallacycle. escholarship.orgucl.ac.uk This chelation-driven, geometrically constrained intermediate effectively directs the catalyst to cleave a C10 C-H bond, leading to highly regioselective functionalization. nih.govresearchgate.net

Applications of Camphor Oxime in Advanced Organic Synthesis and Catalysis

Chiral Auxiliary and Building Block in Asymmetric Synthesis

Camphor (B46023) oxime serves as a cornerstone in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. ontosight.aicymitquimica.com Its inherent chirality, derived from the camphor backbone, allows it to guide the stereochemical outcome of reactions, acting as a chiral auxiliary. researchgate.netcymitquimica.com Furthermore, its structure provides a robust framework for the synthesis of more complex chiral molecules. nih.govchim.it

Synthesis of Chiral Amines and Amino Alcohols

The reduction of camphor oxime and its derivatives is a well-established method for producing chiral amines and amino alcohols, which are crucial components in many pharmaceuticals and fine chemicals. uc.pt The stereochemical outcome of these reductions can often be controlled by the choice of reducing agent and reaction conditions, leading to the selective formation of either endo or exo isomers. nih.gov

For instance, the reduction of this compound can yield chiral amines that are valuable intermediates in organic synthesis. uc.pt One synthetic route involves the treatment of (R)-(+)-camphor with potassium tert-butoxide and butyl nitrite (B80452) to produce a keto-oxime. scielo.br Subsequent reduction of this intermediate with sodium borohydride (B1222165) yields an alcohol, which can then be converted to an aldehyde. scielo.br This aldehyde serves as a precursor for the synthesis of monotosylated-1,5-diamine through treatment with tosylamine and tetraethyl orthosilicate, followed by reduction with lithium aluminum hydride. scielo.br

Similarly, chiral amino alcohols can be synthesized from camphor derivatives. The reduction of α-hydroxy-substituted oxime ethers under different conditions can lead to various amino alcohols. uc.pt For example, the Pd/C-catalyzed hydrogenolysis of oximes like (S)-anti-56 has been shown to produce chiral 1,2-amino alcohols. uc.pt The diastereoselectivity of this reaction is influenced by the solvent, with methanol (B129727) providing a 75:25 diastereomeric ratio. uc.pt

The following table summarizes the synthesis of chiral amines and amino alcohols from this compound derivatives:

Table 1: Synthesis of Chiral Amines and Amino Alcohols from this compound Derivatives
Starting Material Reagents and Conditions Product Yield (%) Diastereomeric Ratio Reference
(R)-(+)-Camphor 1. K-tert-butoxide, butyl nitrite 2. NaBH4 3. H2SO4/H2O 4. Tosylamine, (EtO)4Si 5. LiAlH4 Monotosylated-1,5-diamine - - scielo.br
Oxime (S)-anti-56 Pd/C, H2, Methanol Chiral 1,2-amino alcohols 73 75:25 uc.pt
Boc-amino-oxime 7 Raney-Ni, H2 endo-amine 12 and exo-amine 13 75 (endo), 17 (exo) Separable nih.gov
Oximes 21a-d Sodium, isopropanol (B130326) endo-diamines 22a-d and exo-diamines 23a-d - Separable for 22a/23a nih.gov

Enantioselective Preparation of Camphor-Derived Heterocyclic Compounds

The camphor scaffold, with its inherent chirality, provides an excellent starting point for the synthesis of a wide variety of enantiomerically pure heterocyclic compounds. chim.itajol.info These compounds are of significant interest due to their potential biological activities and applications as ligands in asymmetric catalysis. chim.itacgpubs.org

Several synthetic strategies have been developed to construct heterocyclic rings fused to or substituted with the camphor framework. For example, the reaction of this compound with arylmethanamine can lead to the formation of camphor-fused pyrazines. chim.it Similarly, camphor-imidazoles have been synthesized and utilized as ligands in copper(II)-catalyzed asymmetric Henry reactions. chim.it

Another approach involves the transformation of camphorquinone (B77051), a derivative of camphor. Condensation of camphorquinone with 1,2,4,5-tetraaminobenzene yields a mixture of pyrazine (B50134) derivatives. chim.it Furthermore, camphor can be converted into camphor-pyridones, which serve as versatile intermediates for the synthesis of more complex heterocyclic systems, such as triazolium salts. chim.it

The following table highlights some examples of camphor-derived heterocyclic compounds and their synthetic precursors:

Table 2: Synthesis of Camphor-Derived Heterocyclic Compounds
Starting Material Reagents Product Yield (%) Application Reference
This compound Arylmethanamine Camphor-fused pyrazines 10-51 - chim.it
Camphor-imidazoles - - - Ligands in Cu(II)-catalyzed Henry reaction chim.it
Camphorquinone 1,2,4,5-Tetraaminobenzene Pyrazine derivatives - Ligands for coordination polymers chim.it
Camphor-pyridone Triflic anhydride (B1165640), N-Boc aryl hydrazines, Trialkyl orthoformate Triazolium salts - Organocatalysts chim.it

Ligand Design in Asymmetric Catalysis

The rigid and chiral framework of camphor makes it an ideal scaffold for the design of ligands used in asymmetric catalysis. researchgate.netresearchgate.net Camphor-derived ligands have been successfully employed in a variety of metal-catalyzed reactions, demonstrating their ability to induce high levels of stereoselectivity. researchgate.netnih.gov

Chiral Oxime Ligands in Metal-Catalyzed Transformations

Chiral oximes derived from camphor and other sources have emerged as effective ligands in a range of metal-catalyzed transformations. researchgate.netresearchgate.net The nitrogen and oxygen atoms of the oxime group can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. researchgate.netresearchgate.net These ligands are often easy to synthesize and can be readily modified to tune their steric and electronic properties. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck and Suzuki-Miyaura reactions, are powerful tools for the formation of carbon-carbon bonds. snnu.edu.cnacs.org The use of chiral ligands in these reactions allows for the enantioselective synthesis of valuable products. nih.gov

Chiral oxime ligands have shown promise in these transformations. For example, monodentate and bidentate chelating oximes have been used as ligands for palladium in the Mizoroki-Heck reaction, leading to high yields of the desired products. researchgate.net While hindered ketone oximes were expected to show steric acceleration, this compound surprisingly resulted in a reduced yield in one study. researchgate.net

In the Suzuki-Miyaura reaction, palladacycles derived from oximes have been utilized as efficient catalysts. uwindsor.ca These catalysts are often air and thermally stable and can achieve high turnover numbers. uwindsor.ca The use of oxime ligands in the Suzuki-Miyaura coupling has been shown to be effective for the reaction of aryl bromides with arylboronic acids in aqueous media. core.ac.uk

The following table provides a summary of the application of oxime ligands in palladium-catalyzed cross-coupling reactions:

Table 3: Oxime Ligands in Palladium-Catalyzed Cross-Coupling Reactions
Reaction Catalyst System Substrates Key Findings Reference
Mizoroki-Heck Pd(OAc)2 / Oxime ligand Aryl iodides, Alkenes High yields of E-substituted product. This compound gave reduced yield. researchgate.net
Suzuki-Miyaura Oxime palladacycle Aryl bromides, Arylboronic acids High turnover numbers, air and thermally stable catalyst. uwindsor.ca
Suzuki-Miyaura PdCl2 or Pd(OAc)2 / O-Aryloxime ether Aryl bromides, Arylboronic acids Effective in water at room temperature. core.ac.uk

Camphor-derived ligands, including those incorporating an oxime functionality, have been instrumental in advancing various asymmetric carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for building molecular complexity.

In the Henry (nitroaldol) reaction , which forms a new carbon-carbon bond between a nitroalkane and a carbonyl compound, camphor-derived ligands have been used to create chiral catalysts. ajol.infoscielo.org.zaajol.info For instance, a series of camphor-derived amino and pyridyl alcohol ligands have been evaluated as catalysts in the asymmetric Henry reaction of various aldehydes with nitromethane. ajol.info While these reactions often proceed with excellent yields, the enantioselectivities achieved have been moderate. ajol.infoscielo.org.zaajol.info The development of camphor-derived C1-symmetric iminopyridine ligands has shown considerable success in this reaction. ajol.info

The Diels-Alder reaction , a powerful cycloaddition for forming six-membered rings, has also benefited from the use of camphor-derived ligands. aphrc.orgscielo.org.zaajol.infoajol.info A series of camphor-derived pyridyl ligands have been tested in the Diels-Alder reaction between 3-acryloyl-2-oxazolidinone (B1245777) and cyclopentadiene. scielo.org.zaajol.infoajol.info These reactions typically afford high yields and good endo:exo selectivity, but the enantioselectivities have been modest, reaching up to 43% enantiomeric excess (ee). scielo.org.zaajol.infoajol.info Computational studies have suggested that the moderate selectivity is due to a lack of effective chiral induction to the alkene functional group by the ligand-metal complex. scielo.org.zaajol.infoajol.info

Asymmetric allylation reactions, which involve the addition of an allyl group to a substrate, have also utilized camphor-derived auxiliaries. Excellent diastereoselectivity has been achieved in the Lewis acid-mediated allylation of camphor-derived glyoxylic oxime ethers. acs.org This demonstrates the effectiveness of the camphor scaffold in controlling the stereochemical outcome of this important carbon-carbon bond-forming reaction.

The table below summarizes the performance of camphor-derived ligands in these key asymmetric reactions:

Table 4: Camphor-Derived Ligands in Asymmetric Carbon-Carbon Bond Forming Reactions
Reaction Ligand/Auxiliary Type Catalyst/Promoter Substrates Key Findings Reference
Henry Reaction Camphor-derived amino and pyridyl alcohols Copper(II) salts Aldehydes, Nitromethane Excellent yields, moderate enantioselectivity (up to 56% ee). ajol.infoscielo.org.zaajol.infoukzn.ac.za
Diels-Alder Reaction Camphor-derived pyridyl ligands Copper(II) triflate 3-Acryloyl-2-oxazolidinone, Cyclopentadiene High yields, good endo:exo selectivity, moderate enantioselectivity (up to 43% ee). aphrc.orgscielo.org.zaajol.infoajol.info
Asymmetric Allylation Camphor-derived glyoxylic oxime ether Lewis acid - Excellent diastereoselectivity. acs.org
Coordination Chemistry of Oxime-Metal Complexes and Their Catalytic Activity

This compound, a readily available derivative of camphor, demonstrates a notable ability to form stable coordination complexes with a variety of metal ions. guidechem.com This characteristic has positioned it as a valuable ligand in the field of coordination chemistry, with applications extending to catalysis. guidechem.com The coordination of oxime-containing ligands to metal centers can occur in several fashions, including as monodentate, bidentate, or tridentate ligands, and they can adopt both chelating and bridging coordination modes. researchgate.net This versatility allows for the construction of diverse mononuclear, polynuclear, and heteronuclear coordination compounds. researchgate.net

The fundamental interaction in these complexes involves the donation of electrons from the nitrogen and/or oxygen atoms of the oxime group to the metal center. mdpi.comat.ua Specifically, in silver(I) camphor imine complexes, the camphor ligand has been shown to bind to the silver atom through the imine nitrogen atom. mdpi.com The coordination to a metal ion, such as platinum(II), significantly alters the electronic properties and reactivity of the oxime ligand. at.ua

While the coordination chemistry of this compound itself is a subject of interest, its derivatives are also employed in catalysis. For instance, a derivative, this compound acetate (B1210297), is utilized in a copper-catalyzed [3+2] annulation reaction with potassium O-ethyl carbonodithioate to synthesize thiazole (B1198619) derivatives. acgpubs.org This transformation highlights the catalytic application of metal complexes involving this compound-based structures. acgpubs.org The broader family of oxime and oximato metal complexes is recognized for its catalytic potential, stemming from the reactivity of the coordinated oxime ligand. at.ua

Camphor-Derived Organocatalysts: Design and Application (e.g., Thioureas)

Camphor serves as a privileged chiral scaffold for the design of a wide array of organocatalysts, owing to its natural availability in both enantiomeric forms and the potential for diverse chemical modifications. rhhz.netmdpi.com Among these, thiourea-based organocatalysts derived from camphor have emerged as a significant class, valued for their ability to activate substrates through hydrogen bonding. rhhz.net

Design The design of camphor-derived thiourea (B124793) organocatalysts often involves synthesizing diamines from camphor derivatives, which are then reacted with isothiocyanates. ccspublishing.org.cnnih.gov This modular approach allows for the introduction of various structural motifs to fine-tune the catalyst's steric and electronic properties. mdpi.com For example, researchers have introduced different radicals at the nitrogen atom of the thiourea group—such as chiral (S)-1-methylbenzyl and (R)-1-methylbenzyl groups, an electron-withdrawing (3,5-trifluoromethyl)phenyl group, and bulky benzhydryl or benzyl (B1604629) groups—to influence the stereoselectivity of the catalyzed reactions. mdpi.comresearchgate.net The camphor skeleton acts as the exclusive source of chirality in many of these catalysts. nih.govresearchgate.net

Applications Camphor-derived thioureas have proven to be effective catalysts in a range of asymmetric organic transformations. Their utility stems from the thiourea moiety's capacity to form double hydrogen-bonding interactions, which can activate carbonyl and nitro groups. rhhz.net

One notable application is in the asymmetric Kabachnik-Fields reaction, a one-pot, three-component reaction to produce chiral α-aminophosphonates. rhhz.netccspublishing.org.cn A series of thioureas synthesized from (1R,3S)-camphoric acid were tested, with one catalyst demonstrating particular efficiency. rhhz.netccspublishing.org.cn

Table 1: Performance of Camphor-Derived Thiourea Catalyst in Asymmetric Kabachnik-Fields Reaction. rhhz.netccspublishing.org.cn

EntryAmineProductYield (%)Enantiomeric Excess (ee, %)
1Aniline7a 8235
24-Fluoroaniline7b 8025
34-Chloroaniline7c 7820
44-Bromoaniline7d 7518
54-Methylaniline7e 7414

Reaction conditions: 2-cyclopropylpyrimidin-4-carbaldehyde, amine, and diphenylphosphite catalyzed by a camphor-derived thiourea.

Another significant application is in stereoselective glycosylation. mdpi.com Homochiral thioureas derived from (1R)-(−)-camphorquinone have been used to catalyze the formation of glycosidic bonds. By optimizing reaction conditions, a high yield and excellent stereoselectivity were achieved for the glycosylation of 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate (B1259523) with methanol. mdpi.com

Table 2: Asymmetric Glycosylation using a Camphor-Derived Thiourea Catalyst. mdpi.com

Catalyst Loading (mol%)Glycosyl DonorAcceptorYield (%)Stereoselectivity (α:β)
152,3,4,6-tetra-O-benzyl-D-galactopyranosyl trichloroacetimidateMethanol991:73
0 (uncatalyzed)2,3,4,6-tetra-O-benzyl-D-galactopyranosyl trichloroacetimidateMethanol-1:35

Furthermore, these catalysts have been successfully employed in asymmetric Michael additions. nih.govresearchgate.net Bifunctional thiourea organocatalysts derived from various regio- and stereo-isomeric camphor-based diamines were evaluated in the conjugate addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene. nih.govresearchgate.net The highest enantioselectivity (91.5:8.5 enantiomeric ratio) was recorded in the reaction with acetylacetone (B45752) as the nucleophile. researchgate.net

Spectroscopic and Advanced Analytical Characterization Methodologies for this compound

The structural elucidation and confirmation of this compound, a derivative of the bicyclic monoterpene camphor, relies on a suite of sophisticated spectroscopic and analytical techniques. These methodologies provide detailed insights into the molecule's connectivity, stereochemistry, and three-dimensional arrangement.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of camphor (B46023) oxime. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, allows for the unambiguous assignment of all proton and carbon signals within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of camphor oxime displays characteristic signals for its various protons. The methyl groups of the camphor framework typically appear as sharp singlets in the upfield region. The methylene (B1212753) and methine protons of the bicyclic system exhibit more complex splitting patterns due to spin-spin coupling, appearing as multiplets. For instance, in a study of camphor hydrazone derivatives, which share the camphor backbone, the methyl protons were observed as singlets between 0.84 and 1.10 ppm, while the methylene and methine protons appeared as multiplets in the range of 1.20 to 2.75 ppm mdpi.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The carbon atom of the oxime group (C=NOH) shows a characteristic downfield shift. For a mixture of syn- and anti-isomers of camphorquinone (B77051) monoxime, a related compound, the major isomer's ¹³C NMR spectrum in CDCl₃ showed signals at δ 8.9, 17.6, 20.6, 23.7, 30.6, 44.8, 46.6, 58.5, 159.6, and 204.3 ppm orgsyn.org. The carbon signals for (1R)-Camphor Oxime in CDCl₃ have also been reported guidechem.com.

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity within the this compound molecule. COSY spectra reveal proton-proton coupling relationships, helping to trace the spin systems within the bicyclic framework. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons that are two or three bonds apart. These techniques have been successfully employed in the structural determination of camphor-derived thioureas researchgate.net. The application of various 1D and 2D NMR techniques to the camphor molecule itself serves as a model for structural elucidation .

Table 1: Representative NMR Data for Camphor-Related Structures

Compound Technique Solvent Key Chemical Shifts (δ, ppm) Reference
Camphorquinone monoxime (major isomer) ¹³C NMR CDCl₃ 8.9, 17.6, 20.6, 23.7, 30.6, 44.8, 46.6, 58.5, 159.6, 204.3 orgsyn.org
(1E,2E)-1-Benzylidene-2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine ¹H NMR CDCl₃ 8.33 (s, CH=N), 7.30–7.80 (m, phenyl), 1.10, 0.96, 0.84 (s, CH₃) mdpi.com
(1E,2E)-1-Benzylidene-2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine ¹³C NMR CDCl₃ 182.77, 157.70, 134.96, 130.68, 128.81, 128.29, 52.88, 48.13, 44.12, 36.21, 32.87, 27.52, 19.85, 19.02, 11.50 mdpi.com

Mass Spectrometry: High-Resolution (HREIMS) and Low-Resolution (LREIMS) Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. Both low-resolution and high-resolution mass spectrometry provide valuable information.

Low-Resolution Electron Ionization Mass Spectrometry (LREIMS): LREIMS provides the nominal mass of the molecular ion and a characteristic fragmentation pattern. The fragmentation pattern serves as a "fingerprint" for the molecule, aiding in its identification by comparison with spectral libraries nist.gov. For camphor-related hydrazone derivatives, mass spectrometry confirmed the molecular weights, with one compound showing a molecular ion peak (M⁺) at m/z 300 mdpi.com.

High-Resolution Electron Ionization Mass Spectrometry (HREIMS): HREIMS provides the accurate mass of the molecular ion, typically with a precision of less than 5 ppm chromatographyonline.com. This high accuracy allows for the unambiguous determination of the elemental formula. For instance, in the analysis of a camphor hydrazone derivative, the theoretical mass for [C₁₇H₂₁BrN₂ + H]⁺ was calculated to be 333.0966, and the found mass was 333.0957, confirming the elemental composition mdpi.com. Similarly, for camphorquinone monoxime, the mass spectrum (CI) showed an m/z of 182.1179, which is very close to the required mass of 182.1181 for [C₁₀H₁₅NO₂ + H]⁺ orgsyn.org.

Table 2: Mass Spectrometry Data for Camphor Derivatives

Compound Ionization Method Calculated Mass (m/z) Found Mass (m/z) Reference
Camphorquinone monoxime CI 182.1181 ([M+H]⁺) 182.1179 orgsyn.org
(1E,2E)-1-(4-Bromobenzylidene)-2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine ESI (+H) 333.0966 ([M+H]⁺) 333.0957 mdpi.com
(1E,2E)-1-(4-Cyanobenzylidene)-2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine ESI (+H) 280.1814 ([M+H]⁺) 280.1822 mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound, the key functional groups are the oxime group (C=N-OH) and the alkane backbone.

The IR spectrum of this compound will exhibit characteristic absorption bands. The O-H stretch of the oxime group typically appears as a broad band in the region of 3100-3500 cm⁻¹. The C=N stretching vibration of the oxime is expected in the 1620-1690 cm⁻¹ region. For camphorquinone monoxime, IR absorptions were observed at 3262 cm⁻¹ (O-H), 2963 and 2878 cm⁻¹ (C-H), and 1654 cm⁻¹ (C=N) orgsyn.org. In a series of camphor-derived hydrazones, the C=N stretching vibrations were observed in the range of 1624–1661 cm⁻¹ mdpi.com. The characteristic C-H stretching and bending vibrations of the alkane framework will also be present in the spectrum pressbooks.pubmsu.edu.

Table 3: Characteristic Infrared Absorption Frequencies for this compound and Related Compounds

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Oxime (O-H) Stretching 3100-3500 (broad) orgsyn.org
Oxime (C=N) Stretching 1620-1690 mdpi.comorgsyn.org
Alkane (C-H) Stretching 2850-2960 orgsyn.orgpressbooks.pub

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. For a molecule like this compound, which is derived from the chiral natural product camphor, X-ray crystallography can provide unequivocal proof of its stereochemistry.

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed map of electron density within the crystal, from which the precise positions of all atoms can be determined. This information allows for the elucidation of bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation in the solid state. X-ray crystallography has been used to determine the structure of camphor-derived thioureas and to confirm the absolute configuration of related compounds researchgate.netnih.gov. While obtaining suitable crystals can sometimes be challenging, the resulting structural information is unparalleled in its detail and accuracy mdpi.com.

Theoretical and Mechanistic Investigations of Camphor Oxime Reactivity

Computational Chemistry Studies on Reaction Pathways and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the complex reaction pathways involving camphor (B46023) and its derivatives, including the corresponding oximes. These studies allow for the mapping of potential energy surfaces, identification of intermediates, and characterization of transition states, which are crucial for understanding reaction mechanisms and kinetics.

A key area of investigation has been the hydroxylation of camphor, a reaction catalyzed by cytochrome P450. DFT calculations have shown that this reaction proceeds via a two-step, two-state rebound mechanism. nih.govnih.gov The initial and rate-determining step is the hydrogen atom abstraction from the C5 position of camphor, which has a calculated activation energy of over 20 kcal/mol. nih.gov This leads to the formation of a carbon radical intermediate and an iron-hydroxo species. The subsequent rebound step, which forms the 5-exo-hydroxycamphor (B1210678) product, is nearly barrierless. nih.gov The protein environment plays a critical role by imposing steric constraints and providing electronic polarization, which influences the stability of intermediates. nih.gov

The Beckmann rearrangement of camphor oxime, a classic transformation, has also been a subject of theoretical interest. This reaction typically yields α-campholene nitrile. Computational studies can model the reaction under various acidic conditions to explore the transition states leading to the observed rearranged products versus potential side products.

Furthermore, computational methods have been used to explore the mechanisms of reactions where camphor derivatives act as chiral auxiliaries. For instance, in the diastereoselective allylation of camphor-derived glyoxylic oxime ethers, DFT calculations can be employed to model the transition states responsible for the high stereoselectivity observed. acs.org By comparing the energies of competing transition state structures, researchers can rationalize why one diastereomer is formed preferentially.

Intrinsic Reaction Coordinate (IRC) calculations are often performed after locating a transition state. mdpi.com This analysis confirms that the calculated transition state connects the reactant and product states on the potential energy surface. The reaction rate is exponentially related to the activation energy (the difference in potential energy between the reactant and the transition state), making the accurate calculation of these barriers a primary goal of such studies. nih.gov

Table 1: Calculated Activation Energies for Key Steps in Camphor Reactions

ReactionReaction StepComputational MethodCalculated Activation Energy (kcal/mol)Reference
Camphor HydroxylationC5-H atom abstractionB3LYP DFT> 20 nih.gov
Camphor HydroxylationOxygen reboundB3LYP DFTA few kcal/mol below H-abstraction TS nih.gov

This table illustrates the application of computational chemistry in quantifying the energy barriers that govern reaction pathways.

Quantum Chemical Calculations for Predicting Stereochemical Outcomes

Quantum chemical calculations are a powerful tool for predicting and explaining the stereochemistry of reactions involving chiral molecules like this compound. These methods can determine the relative energies of different stereoisomers and the transition states leading to their formation, thereby predicting the stereochemical outcome of a reaction.

A notable example is the stereodivergent synthesis of diamines from this compound. Experimental studies have shown that the reduction of this compound can lead to either the endo or exo amine product depending on the reaction conditions. Reduction with sodium in isopropanol (B130326) yields the endo-amine, whereas catalytic hydrogenation over Raney-Ni produces the exo-amine. mdpi.com Quantum chemical calculations can model the interaction of the oxime with the reducing agent (e.g., the surface of the Raney-Ni catalyst or the solvated electrons from the sodium/isopropanol system). By calculating the energies of the diastereomeric transition states for the addition of hydrogen to the C=N bond from the endo and exo faces, the observed selectivity can be rationalized. The exo approach is sterically less hindered for catalytic hydrogenation, while the endo pathway is favored under dissolving metal reduction conditions, likely due to the coordination of the alcohol solvent.

Another aspect of stereochemistry in oximes is the configuration of the C=N double bond itself, which can exist as either E or Z isomers. DFT calculations of NMR chemical shifts have become a reliable method for determining the stereochemistry of oxime isomers in solution. nih.gov By calculating the expected ¹H and ¹³C NMR spectra for both the E and Z isomers and comparing them to the experimental data, an unambiguous assignment can often be made. nih.gov This approach has been successfully applied to various complex oxime-containing molecules. While specific studies on this compound using this method are not prevalent in the cited literature, the methodology is directly applicable.

Furthermore, computational tools like the DP4+ probability analysis integrate calculated and experimental NMR data to provide a statistical measure of confidence in a particular stereochemical assignment. acs.org These methods are invaluable for complex molecules with multiple stereocenters where traditional NMR techniques may be inconclusive.

Table 2: Stereochemical Control in the Reduction of this compound

ReagentProduct StereochemistryProbable RationaleReference
Na / Isopropanolendo-amineThermodynamically controlled pathway mdpi.com
H₂, Raney-Niexo-amineKinetically controlled, sterically-directed approach mdpi.com

This table demonstrates how different reaction conditions, explainable by computational models, can lead to different stereoisomers from the same starting material.

Electronic Structure Analysis of Oxime-Metal Interactions in Catalysis

The interaction between the oxime functionality and a metal center is fundamental to many catalytic processes. Electronic structure analysis, primarily through DFT, provides detailed insight into the nature of the oxime-metal bond, which is crucial for designing and understanding catalysts. researchgate.netresearchgate.net Oximes are versatile ligands that can coordinate to a metal through either the nitrogen or oxygen atom, and this bonding mode significantly influences the electronic properties and reactivity of the complex. acs.org

In the context of catalysis, the interaction between a metal and the oxime ligand can be analyzed by examining the molecular orbitals of the resulting complex. Theories like Ligand Field Theory (LFT) and Molecular Orbital Theory (MOT) provide a framework for understanding this interaction. researchgate.net DFT calculations allow for a quantitative description of these orbitals, showing how the d-orbitals of a transition metal split upon coordination to the oxime. This splitting pattern determines the electronic and magnetic properties of the complex. libretexts.orgdergipark.org.tr

Analysis of the charge density distribution can reveal the extent and nature of charge transfer between the oxime ligand and the metal center. rsc.org For instance, the interaction might involve σ-donation from a nitrogen lone pair of the oxime to an empty metal d-orbital, and potentially π-back-donation from a filled metal d-orbital to an empty π* orbital of the C=N bond. These electronic interactions modify the reactivity of both the metal center and the oxime ligand.

While specific DFT studies focusing solely on the electronic structure of this compound-metal interactions for catalysis are not extensively detailed in the provided search results, research on related systems like camphorquinone (B77051) dioxime complexes provides a valuable proxy. acs.org Studies on these complexes investigate their synthesis and coordination chemistry, for which electronic structure calculations can elucidate bonding and predict spectroscopic properties. acs.org

The principles are general: DFT calculations can be used to model the adsorption of a this compound molecule onto a metal surface or its coordination within a homogeneous catalyst. researchgate.netfigshare.com By calculating properties such as binding energies, bond lengths, and vibrational frequencies, and analyzing the projected density of states (PDOS), one can understand how the electronic structure of the metal influences the oxime and vice-versa. rsc.org This understanding is key to predicting how changes in the metal, its oxidation state, or the supporting ligands will affect catalytic activity and selectivity. aps.org

Table 3: Theoretical Methods for Analyzing Oxime-Metal Interactions

Theoretical MethodInformation GainedRelevance to Catalysis
Density Functional Theory (DFT)Optimized geometries, binding energies, electronic structure (molecular orbitals, charge distribution)Predicts stability of catalyst-substrate complexes, rationalizes catalyst activity and selectivity. researchgate.net
Ligand Field Theory (LFT)d-orbital splitting diagrams, magnetic propertiesExplains spectroscopic and magnetic properties of metal complexes, influencing their characterization and potential applications. researchgate.net
Molecular Orbital Theory (MOT)Nature of bonding (σ-donation, π-back-donation)Provides a detailed picture of the electronic communication between the oxime and the metal, which dictates reactivity. researchgate.net
Projected Density of States (PDOS)Contribution of specific atoms/orbitals to the electronic statesIdentifies the key orbitals involved in the oxime-metal bond and in catalytic transformations. rsc.org

This table summarizes the computational tools used to probe the electronic heart of oxime-metal catalytic systems.

Supramolecular Chemistry of Camphor Oxime and Its Derivatives

Hydrogen Bonding Networks and Crystal Engineering Principles

The oxime group (–C=N–OH) is a cornerstone of the supramolecular behavior of camphor (B46023) oxime, acting as both a hydrogen bond donor (the hydroxyl proton) and an acceptor (the nitrogen and oxygen lone pairs). researchgate.netnih.gov This dual nature allows for the formation of robust and directional hydrogen bonds, which are fundamental to the principles of crystal engineering—the design and synthesis of crystalline solids with desired properties. mdpi.com

The structural properties of oximes can be examined in the solid state by X-ray crystallography, which provides clear evidence of the resulting hydrogen-bonding networks. mdpi.com In many oxime-containing structures, a common and stable motif is the formation of a cyclic homodimer, where two oxime groups interact via a pair of O–H···N hydrogen bonds, creating a characteristic R²₂(8) graph set notation. researchgate.netmdpi.com This predictable supramolecular synthon serves as a reliable building block for constructing larger architectures.

The crystal packing of oximes can be controlled by the nature of the molecular framework to which the oxime is attached. For instance, in simple aryl ethanone (B97240) oximes, the packing can be dominated by these homomeric oxime···oxime interactions, leading to the formation of zig-zag layers. mdpi.com However, the introduction of other functional groups, such as a pyridyl ring, can lead to competition between potential hydrogen bond acceptors. In such cases, the self-assembly is driven by intermolecular oxime···N-heterocycle interactions, demonstrating how molecular-level design can steer crystal packing. mdpi.com

The table below details typical intermolecular hydrogen bond parameters found in the crystal structures of related oxime compounds, illustrating the geometry of these key interactions.

Interaction TypeDonor-H···Acceptor (D-H···A)D···A Distance (Å)H···A Distance (Å)D-H···A Angle (°)Reference
Oxime-OximeO-H···N(oxime)2.7961.979172.90 mdpi.com
Oxime-PyridineO-H···N(pyridyl)2.7041.828158.22 mdpi.com

This interactive table provides data on hydrogen bond geometries in oxime-based crystal structures.

Formation of Supramolecular Assemblies and Helical Structures

The inherent chirality of camphor oxime, derived from the natural camphor scaffold, is a powerful tool for directing the formation of higher-order supramolecular structures, including complex helical assemblies. rsc.orgkoreascience.kr When chiral molecules assemble in the solid state, they can impart their handedness to the resulting macroscopic structure, a process known as transfer of chirality.

This principle has been demonstrated effectively using derivatives of camphor, such as camphor-10-sulfonic acid, in the construction of metal-organic frameworks. rsc.org In these systems, the chirality of the camphor derivative dictates the helical direction of the resulting coordination polymer. For example:

When (+)-camphor-10-sulfonic acid was used with achiral linkers and silver(I) ions, it bridged single left-handed helices to form a homochiral 2D layer containing interwoven triple left-handed homohelices. rsc.org

Conversely, using (–)-camphor-10-sulfonic acid under similar conditions resulted in right-handed helical structures. rsc.org

Utilizing a racemic mixture of (±)-camphor-10-sulfonic acids led to the formation of a structure containing an equal number of right-handed and left-handed double-helical chains. rsc.org

Single-crystal X-ray diffraction analysis of silver(I) complexes with imine-functionalized camphor derivatives has also revealed the formation of infinite 1D helical chain structures in the solid state. researchgate.net These findings underscore the robust control that the camphor moiety exerts over the supramolecular architecture, enabling the programmed assembly of helical systems.

The table below summarizes the relationship between the chirality of the camphor derivative and the resulting helical structure in Ag(I) frameworks.

Chiral LigandResulting Helical StructureReference
(+)-camphor-10-sulfonic acidSingle and triple left-handed homohelices rsc.org
(–)-camphor-10-sulfonic acidSingle and triple right-handed homohelices rsc.org
(±)-camphor-10-sulfonic acidEqual numbers of right- and left-handed double-helical chains rsc.org

This interactive table illustrates how ligand chirality controls the handedness of supramolecular helices.

Chiral Recognition and Self-Assembly Processes

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is a critical process in chemistry and biology. The well-defined, three-dimensional structure of this compound and its derivatives makes them excellent candidates for designing systems capable of enantioselective recognition. scbt.comacs.org This capability arises from the specific and stereochemically distinct interactions that a chiral host can form with the two enantiomers of a chiral guest.

The self-assembly of camphor derivatives can lead to the formation of chiral environments suitable for molecular recognition. For example, camphor-derived thioureas, synthesized from the corresponding camphor-based diamines (which are themselves prepared from this compound), have been developed as organocatalysts. mdpi.comnih.gov Their catalytic efficiency often relies on the formation of a well-ordered, self-assembled state where the chiral catalyst can interact selectively with substrates.

Furthermore, the camphor motif has been incorporated into larger, more complex structures to create chiral grids and receptors. These systems are designed to encapsulate other molecules (guests) within a chiral cavity. acs.org The recognition and binding events are governed by a combination of non-covalent interactions, including hydrogen bonding, and the steric constraints imposed by the rigid camphor framework. The selective binding of one enantiomer over another is a direct consequence of the complementary chirality between the host's self-assembled structure and the guest molecule. mdpi.com This process is fundamental to applications ranging from enantioselective separation to asymmetric catalysis. acs.org

Future Directions and Emerging Research Avenues for Camphor Oxime in Chemical Science

Development of Novel Reactivity Patterns and Stereoselective Transformations

The unique structural framework of camphor (B46023) oxime is being leveraged to uncover new chemical reactions and achieve high levels of stereocontrol. The inherent chirality of the camphor backbone makes it an excellent chiral auxiliary, capable of directing the stereochemical outcome of reactions. acs.org

Recent research has focused on the functionalization of the camphor skeleton, which was previously considered largely inert. A significant breakthrough is the directed C-H functionalization of the C10 methyl group of camphor oxime derivatives. escholarship.org Using transition metal catalysts such as palladium, iridium, or rhodium, chemists can selectively introduce new functional groups at this position, opening pathways to a wide array of novel chiral molecules. escholarship.org For instance, palladium catalysis has been used to achieve C10 acetoxylation. escholarship.org

Beyond C-H activation, the oxime group itself exhibits diverse reactivity.

Rearrangements: The Beckmann rearrangement of this compound under the influence of reagents like phosphorus pentoxide has been shown to produce α-campholene nitrile, demonstrating a classic yet powerful transformation to create new carbon-nitrogen frameworks. pjsir.org Furthermore, O-vinyl oximes derived from camphor can undergo stereospecific acs.orgontosight.ai and acs.orgacs.org rearrangements, providing access to valuable α-imino carbonyl compounds and serving as a method to set α-amino carbonyl stereocenters. acs.org

Annulation Reactions: Copper-catalyzed [3+2] annulation reactions involving this compound acetate (B1210297) have been developed to synthesize complex heterocyclic structures like thiazole (B1198619) derivatives. acgpubs.org

Stereoselective Reductions: The reduction of the oxime functionality is a key stereoselective transformation. Depending on the reducing agent, different stereoisomers can be obtained. For example, reduction with sodium in isopropanol (B130326) typically yields endo-amines, while catalytic hydrogenation often favors the formation of exo-amines. nih.govmdpi.com This control over stereochemistry is crucial for synthesizing specific diastereomers of camphor-derived diamines. nih.govmdpi.com

Table 1: Novel Reactivity and Stereoselective Transformations of this compound

Transformation TypeDescriptionKey Reagents/CatalystsProduct ClassReference
C-H FunctionalizationSelective activation and functionalization of the C10 methyl group.Pd, Ir, or Rh catalystsC10-functionalized camphor derivatives escholarship.org
Beckmann RearrangementAcid-induced rearrangement of the oxime to an amide or nitrile.Phosphorus pentoxideUnsaturated nitriles (α-campholene nitrile) pjsir.org
[3+2] AnnulationFormation of a five-membered ring from this compound acetate.Copper catalystThiazole derivatives acgpubs.org
Stereoselective ReductionReduction of the oxime group to form stereoisomeric amines.Na/n-PrOH or Raney-Ni/H₂Endo/Exo-amines nih.govmdpi.com
Sigmatropic RearrangementStereospecific rearrangement of O-vinyl camphor oximes.Thermal conditionsα-Imino carbonyl compounds acs.org

Exploration in Unprecedented Catalytic Systems and Enhanced Asymmetric Induction

The chiral nature of this compound makes it an attractive scaffold for the design of new catalysts for asymmetric synthesis. chemimpex.com Its derivatives are being explored as chiral ligands for transition metals and as key components in organocatalytic systems, aiming to achieve high levels of enantioselectivity in a variety of chemical transformations.

Camphor-derived heterocycles, synthesized from the oxime, have shown promise as ligands in metal-catalyzed reactions. For instance, camphor-fused imidazoles have been successfully employed as ligands in the copper(II)-catalyzed asymmetric Henry reaction, demonstrating the transfer of chirality from the camphor backbone to the reaction products. chim.it Similarly, the hydrogenation of this compound itself has been studied using various heterogeneous catalysts, including platinum and palladium systems, to selectively produce amines or hydroxylamines. mdpi.comresearchgate.net

In the realm of organocatalysis, the camphor framework is proving to be a privileged structure. Although not always starting directly from this compound, derivatives of the closely related camphorquinone (B77051) have been used to create novel thiourea-based organocatalysts. mdpi.com These catalysts have been highly effective in stereoselective glycosylation reactions, achieving excellent yields and high β-selectivity. mdpi.com This highlights the potential of the camphor motif, accessible from the oxime, in designing powerful, metal-free catalytic systems. The development of such catalysts is a major focus, as they offer a more sustainable alternative to traditional metal-based catalysts. mdpi.com

Table 2: this compound in Catalytic Applications

Catalyst SystemRole of this compound DerivativeReaction TypeKey FindingReference
Camphor-imidazole-Cu(II) complexChiral LigandAsymmetric Henry ReactionEffective in inducing enantioselectivity. chim.it
Camphor-derived ThioureasOrganocatalystStereoselective GlycosylationHigh yields and excellent β-selectivity (up to 1:73 α:β). mdpi.com
Pt/TiO₂, Pd/C, Raney NiSubstrateHydrogenationSelective formation of amines or hydroxylamines depending on catalyst and conditions. mdpi.comresearchgate.net

Potential in Advanced Materials Science and Nanoscience Applications

The rigid, three-dimensional structure of this compound makes it an interesting candidate for the development of new advanced materials. ontosight.ai Researchers are investigating its use in creating novel polymers and coordination compounds where the camphor unit can introduce specific structural or chiral properties. ontosight.ai

A particularly exciting and green application is the use of camphor, the direct precursor to this compound, as a natural and renewable carbon source for the synthesis of various carbon nanomaterials. bartleby.comresearchgate.net This approach circumvents the need for petroleum-based precursors, aligning with the principles of sustainable technology. bartleby.com

Carbon Nanotubes (CNTs): Camphor has been successfully used to produce high-yield and high-purity carbon nanotubes. bartleby.com

Carbon Nanoparticles (CNPs) and Nanocubes (CNCs): A stepwise synthesis starting from camphor has been developed to produce water-soluble carbon nanoparticles. These can be further processed into graphitic shell-encapsulated carbon nanocubes through alkaline hydrolysis. nih.gov

Carbon Dots (CDs): Further reduction of the CNCs yields carbon dots, which exhibit enhanced photoluminescent properties. nih.gov These CDs are water-soluble, possess excellent photostability, and show low cytotoxicity, making them highly promising for bioimaging applications. nih.gov

The ability to generate such a diverse range of nanostructures from a simple, renewable starting material like camphor suggests that its derivatives, including this compound, could also serve as functional precursors for tailored nanomaterials.

Table 3: Camphor-Derived Nanomaterials

NanomaterialSynthesis Route from CamphorKey PropertiesPotential ApplicationReference
Carbon Nanotubes (CNTs)Pyrolysis/CVD of camphorHigh purity, fibrous, strongElectronics, drug delivery bartleby.com
Carbon Nanoparticles (CNPs)Acidification and carbonizationWater-soluble, photoluminescentIntermediate for other nanostructures nih.gov
Carbon Nanocubes (CNCs)Alkaline hydrolysis of CNPsGraphitic shell encapsulationMaterials science nih.gov
Carbon Dots (CDs)Reduction of CNCsHigh quantum yield, photostable, low cytotoxicityBioimaging agents nih.gov

Integration with Green Chemistry Principles and Sustainable Synthesis Methodologies

Aligning chemical synthesis with the principles of green chemistry is a paramount goal in modern research. The synthesis and transformation of this compound are being re-evaluated to develop more sustainable and environmentally benign processes.

A key area of development is the use of solvent-free and energy-efficient reaction conditions.

Mechanochemistry: The Beckmann rearrangement of this compound has been successfully performed using mechanochemical methods (grinding), which eliminates the need for bulk solvents and often leads to cleaner reactions with easier workups. scispace.com This "cut-and-paste" strategy is an eco-efficient way to form valuable amide bonds. scispace.com Similarly, the general synthesis of oximes from carbonyl compounds can be achieved by simply grinding the reactants with a catalyst like bismuth(III) oxide, avoiding solvents and reducing waste. nih.gov

Sonochemistry: The use of ultrasonic irradiation has been shown to dramatically accelerate the synthesis of camphor derivatives from the oxime. mdpi.com For example, the conversion of this compound to its nitroimine derivative, a key intermediate, is significantly faster with sonochemistry compared to classical methods, reducing reaction times from hours to minutes. mdpi.com

Furthermore, the use of camphor itself as a renewable, plant-derived feedstock for producing high-value products like carbon nanomaterials represents a significant step towards a more sustainable chemical industry. bartleby.comnih.gov Improving the synthesis of this compound itself is also a target. An improved one-step synthesis from camphor has been developed that avoids the use of toxic selenium reagents, which were common in older procedures. tandfonline.com These efforts collectively demonstrate a strong trend towards integrating this compound chemistry into a framework of sustainability and environmental responsibility.

Table 4: Green Chemistry Approaches in this compound Chemistry

Green MethodologyApplicationAdvantageReference
Mechanochemistry (Grinding)Beckmann rearrangement of this compoundSolvent-free, eco-efficient, high yield. scispace.com
Sonochemistry (Ultrasound)Synthesis of nitroimine from this compoundDrastically reduced reaction times, energy efficient. mdpi.com
Renewable FeedstockUse of camphor for nanomaterial synthesisReplaces petroleum-based precursors, sustainable. bartleby.comnih.gov
Improved SynthesisOne-step synthesis of camphorquinone-3-oximeAvoids toxic selenium reagents. tandfonline.com

Q & A

How can the ketonic oxygen in camphor be experimentally confirmed, and what role does oxime formation play in structural elucidation?

Basic Research Question
The ketonic nature of camphor’s oxygen is confirmed through reactions with hydroxylamine hydrochloride to form camphor oxime. The methodology involves refluxing camphor with hydroxylamine in ethanol, followed by recrystallization to isolate the oxime. Analytical techniques like melting point determination and infrared spectroscopy (IR) validate the formation of the oxime (C10_{10}H16_{16}NOH). This reaction confirms the presence of a ketone group, critical for distinguishing camphor from other terpenoids .

What synthetic methodologies are optimal for preparing this compound, and how do reaction conditions influence yield and purity?

Basic Research Question
this compound is synthesized via nucleophilic addition-elimination. A standard protocol involves dissolving camphor in 90% ethanol, adding hydroxylamine hydrochloride and sodium hydroxide, and heating under reflux for 2–4 hours. The oxime precipitates upon cooling and is purified via recrystallization. Yield (72–92%) depends on stoichiometric ratios, temperature control, and solvent selection (e.g., ligroin for high-purity crystals). Side reactions, such as dehydration to nitriles, are minimized by avoiding acidic conditions .

How can this compound serve as a chiral intermediate in asymmetric synthesis, and what strategies enhance enantiomeric purity?

Advanced Research Question
this compound’s rigid bicyclic structure makes it a valuable chiral auxiliary. For example, 10-phthalimidothis compound (synthesized via iodocamphor intermediates) can be reduced to produce enantiomerically pure diamines for catalysis. Enantiomeric purity (>98%) is achieved through stereoselective reactions (e.g., using chiral reducing agents like NaBH4_4/CeCl3_3) and chromatographic resolution. X-ray crystallography and circular dichroism (CD) are used to confirm configuration .

How should researchers reconcile contradictory data on this compound’s mutagenicity in mammalian models?

Advanced Research Question
In a study on pregnant rats, camphor induced non-significant increases in chromosomal aberrations (Table 1). To resolve contradictions, researchers should:

  • Compare dosage ranges (e.g., 100–500 mg/kg in rats vs. lower doses in other studies).
  • Standardize exposure durations and gestational stages.
  • Use comet assays or micronucleus tests for higher sensitivity. Statistical methods like ANOVA with post-hoc tests (e.g., Tukey’s HSD) clarify dose-response relationships .

What mechanistic hypotheses explain this compound derivatives’ interactions with TRP channels, and how can they be tested?

Advanced Research Question
Camphor activates TRPM8 (cold-sensing) and TRPV1/3 (warm-sensing) channels. Oxime derivatives may modulate these targets due to structural similarities. To test this:

  • Use patch-clamp electrophysiology on HEK293 cells expressing human TRP channels.
  • Compare dose-response curves (EC50_{50}) of camphor vs. oxime derivatives.
  • Molecular docking simulations predict binding affinities to TRP domains .

What analytical techniques are critical for characterizing this compound derivatives, and how do they address structural ambiguities?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR differentiate oxime isomers (e.g., syn vs. anti configurations).
  • X-ray Crystallography : Resolves absolute stereochemistry of chiral centers.
  • HPLC-MS : Quantifies purity and detects byproducts (e.g., nitriles) .

How can researchers design experiments to assess this compound’s repellent efficacy in entomological studies?

Advanced Research Question
Adopt a true experimental design (e.g., post-test control groups):

  • Test multiple concentrations (e.g., 1–10% w/v in ethanol) on houseflies (Musca domestica).
  • Measure repellency via exposure chambers and video tracking.
  • Use probit analysis to determine LC50_{50} and logistic regression for dose-duration effects .

What statistical approaches are appropriate for analyzing non-significant results in toxicological studies of this compound?

Advanced Research Question
For non-significant mutagenicity data (e.g., p > 0.05):

  • Calculate effect sizes (Cohen’s d) to assess biological relevance.
  • Perform power analysis to determine if sample sizes were adequate.
  • Use Bayesian statistics to evaluate evidence for the null hypothesis .

How can computational modeling predict this compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies. Key parameters:

  • Electron density maps identify nucleophilic attack sites (e.g., carbonyl carbon).
  • Solvent effects (PCM models) predict reaction rates in polar aprotic solvents. Validate with kinetic experiments (e.g., monitoring by 1^1H NMR) .

What protocols ensure reproducibility in synthesizing this compound derivatives for pharmacological studies?

Advanced Research Question
Follow standardized protocols:

  • Document reaction parameters (e.g., anhydrous conditions for Grignard additions).
  • Use internal standards (e.g., anthracene) for HPLC calibration.
  • Share synthetic procedures via platforms like Zenodo or protocols.io to enhance transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.